![molecular formula C7H6ClN3 B1599631 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 30458-68-5](/img/structure/B1599631.png)

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis

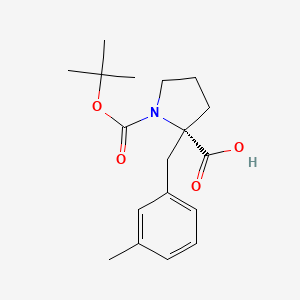

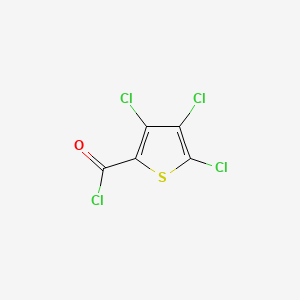

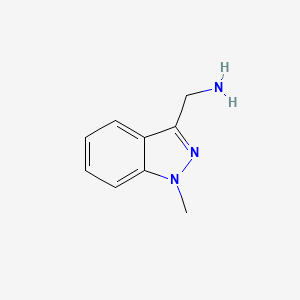

The molecular structure of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The compound has a molecular weight of 167.59 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine include a molecular weight of 167.59 g/mol . Other specific physical and chemical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

- Structural Characteristics : The unique structural features of imidazo[4,5-b]pyridines make them promising candidates for drug design and development .

- Proton and Charge-Transfer Processes : Imidazo[4,5-b]pyridine derivatives are used in organometallic chemistry and material science due to their special structural characteristics. They participate in proton and charge-transfer processes, making them valuable in these fields .

- Broad-Leaved Plant Treatment : Imidazo[4,5-b]pyridines are employed in agriculture to treat the shoots of broad-leaved plants .

- Rodent Control : They are also used in the fight against rodents .

- Readily Obtainable Derivatives : The most useful starting compounds for synthesizing imidazo[4,5-b]pyridines are derivatives of 2,3-diaminopyridine. These are typically produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .

- Antiviral, Antimicrobial, and Cytotoxic Activities : Some derivatives possess antiviral, antimicrobial, and cytotoxic properties .

Medicinal Chemistry and Drug Development

Organometallic Chemistry and Material Science

Agriculture and Pest Control

Synthetic Approaches and Starting Compounds

Biological Activity and Therapeutic Potential

Recent Synthesis Strategies

Wirkmechanismus

Target of Action

Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activities . They have been found to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways . For instance, IKK-ɛ and TBK1, which are potential targets of imidazo[4,5-b]pyridine derivatives, activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways .

Pharmacokinetics

Imidazo[4,5-b]pyridine derivatives are known to have diverse biological activities, suggesting they have suitable pharmacokinetic properties .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activities .

Action Environment

The synthesis of imidazo[4,5-b]pyridine derivatives often involves reactions under specific conditions .

Eigenschaften

IUPAC Name |

2-chloro-3-methylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHGAEKALDRGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445300 | |

| Record name | 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30458-68-5 | |

| Record name | 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)